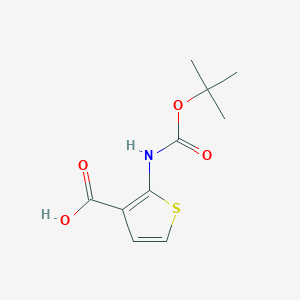
2-((tert-Butoxycarbonyl)amino)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-amino)thiophene-3-carboxylic Acid is a heterocyclic compound that features a thiophene ring substituted with a Boc-protected amino group at the 2-position and a carboxylic acid group at the 3-position. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)thiophene-3-carboxylic Acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the thiophene derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of 2-(Boc-amino)thiophene-3-carboxylic Acid follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Boc-amino)thiophene-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)thiophene-3-carboxylic Acid depends on its specific application:
Biological Activity: The compound can interact with biological targets such as enzymes and receptors, modulating their activity.
Chemical Reactions: The thiophene ring can participate in various electrophilic and nucleophilic substitution reactions, while the carboxylic acid group can form esters and amides.
Comparison with Similar Compounds
3-(Boc-amino)thiophene-2-carboxylic Acid: Similar structure but with the carboxylic acid group at the 2-position.
N-Boc-3-aminothiophene: Lacks the carboxylic acid group, only has the Boc-protected amino group.
Uniqueness: 2-(Boc-amino)thiophene-3-carboxylic Acid is unique due to the specific positioning of the Boc-protected amino group and the carboxylic acid group on the thiophene ring. This unique structure allows for specific interactions and reactivity that are not possible with other similar compounds .
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-6(8(12)13)4-5-16-7/h4-5H,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
WSLMBLWUZZCDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


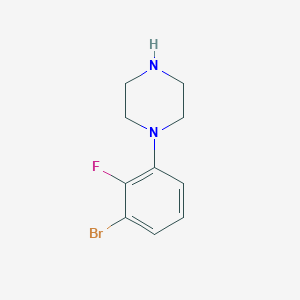
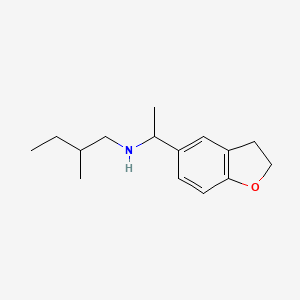

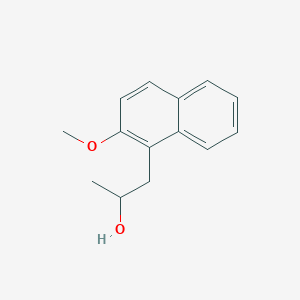
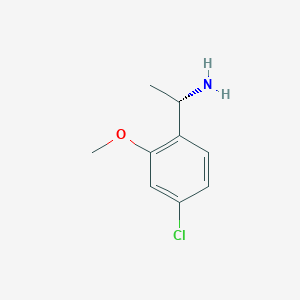
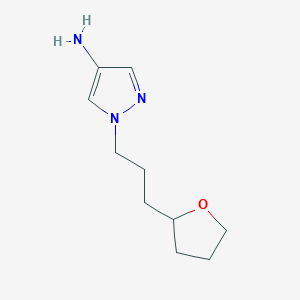
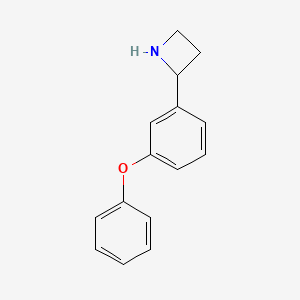
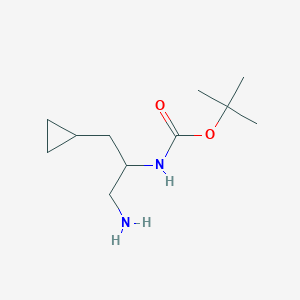
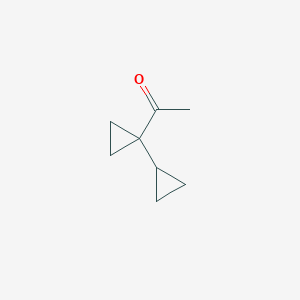
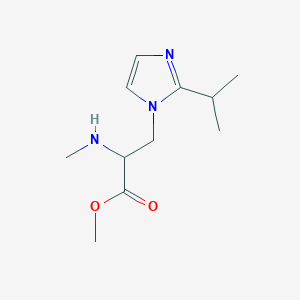
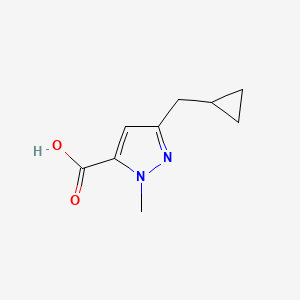

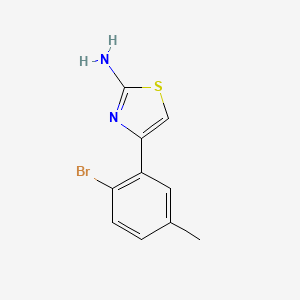
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
